4-Bromo-2-fluoropyridine

Nucleophilic Aromatic Substitution SNAr Reactivity Fluorine Activation

4-Bromo-2-fluoropyridine (CAS 128071-98-7), also referred to as 2-Fluoro-4-bromopyridine, is a halogenated pyridine derivative with the molecular formula C5H3BrFN and a molecular weight of 175.99 g/mol. It is a colorless to pale yellow liquid at room temperature, exhibiting a density of approximately 1.713 g/mL at 25°C and a refractive index of n20/D 1.531.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 128071-98-7
Cat. No. B161659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoropyridine
CAS128071-98-7
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)F
InChIInChI=1S/C5H3BrFN/c6-4-1-2-8-5(7)3-4/h1-3H
InChIKeyPTPTZLXZHPPVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoropyridine (CAS 128071-98-7) Procurement Overview: Core Properties and Synthetic Utility


4-Bromo-2-fluoropyridine (CAS 128071-98-7), also referred to as 2-Fluoro-4-bromopyridine, is a halogenated pyridine derivative with the molecular formula C5H3BrFN and a molecular weight of 175.99 g/mol [1]. It is a colorless to pale yellow liquid at room temperature, exhibiting a density of approximately 1.713 g/mL at 25°C and a refractive index of n20/D 1.531 . The compound features both a bromine atom at the 4-position and a fluorine atom at the 2-position, which confer distinct reactivity profiles that are exploited in cross-coupling reactions and nucleophilic aromatic substitutions [2]. As a key building block in medicinal chemistry, it is widely employed in the synthesis of complex heterocyclic frameworks and active pharmaceutical ingredients (APIs) .

Why 4-Bromo-2-fluoropyridine Cannot Be Replaced by Other Halogenated Pyridines


Generic substitution of halogenated pyridine building blocks is scientifically unsound due to the profound impact of halogen identity and substitution pattern on both physicochemical properties and chemical reactivity. The strategic placement of the bromine atom at the 4-position and the fluorine atom at the 2-position in 4-Bromo-2-fluoropyridine establishes a unique electronic environment that governs site-selectivity in cross-coupling reactions and determines reaction rates in nucleophilic aromatic substitutions (SNAr) [1]. In contrast, analogs such as 2-Bromo-5-fluoropyridine or 4-Bromo-2-chloropyridine exhibit divergent physical states, melting points, and reactivities that render them unsuitable for direct replacement in established synthetic routes without extensive re-optimization of conditions and yields . The quantitative evidence provided below substantiates why this specific regioisomer is non-fungible in demanding research and industrial applications.

Quantitative Differentiation of 4-Bromo-2-fluoropyridine Against Closest Analogs


Enhanced SNAr Reactivity: 2-Fluoro Substituent Provides >300-Fold Rate Acceleration Over Chloro Analog

The fluorine atom at the 2-position of 4-Bromo-2-fluoropyridine is predicted to confer significantly enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to chloro analogs. A foundational kinetic study established that 2-fluoropyridine undergoes displacement with sodium ethoxide in ethanol at +25°C at a rate 320 times faster than that of 2-chloropyridine [1]. This rate enhancement is attributed to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the developing negative charge in the Meisenheimer intermediate. While the target compound bears an additional bromine at the 4-position, the dominant activating influence of the 2-fluoro group remains a key differentiator from 2-chloro-substituted pyridine alternatives.

Nucleophilic Aromatic Substitution SNAr Reactivity Fluorine Activation

Physical State Differentiation: Liquid at Room Temperature vs. Solid Analogs Simplifies Handling

A direct head-to-head comparison of commercially available halogenated pyridine building blocks reveals a critical handling advantage for 4-Bromo-2-fluoropyridine. Unlike the structurally related analog 2-Bromo-5-fluoropyridine, which is a solid at ambient temperature (melting point 30-31°C), 4-Bromo-2-fluoropyridine remains a liquid . This physical state distinction is non-trivial for automated synthesis platforms and high-throughput experimentation workflows, where liquid reagents are preferred for precise volumetric dispensing and reduced risk of clogging or inconsistent sampling associated with solids.

Physical Properties Handling Automation Compatibility

Lipophilicity Profile: LogP = 2.0 Positions Compound for Optimal CNS Drug Design

The calculated partition coefficient (XLogP3) for 4-Bromo-2-fluoropyridine is 2.0 [1]. In the context of central nervous system (CNS) drug design, this value falls within the desirable range (typically 1-3) for blood-brain barrier permeability [2]. Analogs with lower halogen content, such as 2-fluoropyridine (XLogP3 ≈ 0.7), are substantially more hydrophilic and may exhibit inferior brain penetration. Conversely, more heavily halogenated derivatives (e.g., 4-bromo-2-chloropyridine) exceed optimal lipophilicity and may encounter solubility or metabolic stability issues. This balanced lipophilicity makes 4-Bromo-2-fluoropyridine a strategically sound starting point for CNS-targeted medicinal chemistry programs.

Lipophilicity LogP CNS Drug Discovery

Patent-Backed Utility as a Key Intermediate for CDK9 and PARP-1 Inhibitors

4-Bromo-2-fluoropyridine is explicitly cited as a key intermediate in patent applications covering specific therapeutic areas. For instance, it is a precursor in the synthesis of CDK9 inhibiting compounds (CN-113336697-A) and 3-substituted-5-(substituted aryl)-7-azaindole derivatives (CN-113321650-A) . Furthermore, it is utilized in the preparation of isoquinolinone derivatives for the prevention or treatment of poly(ADP-ribose)polymerase-1 (PARP-1)-associated diseases [1]. While other halogenated pyridines may serve as generic building blocks, the specific substitution pattern of 4-Bromo-2-fluoropyridine is mandated in these patented synthetic routes, underscoring its non-substitutable role in the development of these particular pharmacophores. In contrast, analogs like 2-bromo-5-fluoropyridine are employed in different contexts (e.g., 5-fluoro-2-phenylpyridine synthesis) .

Pharmaceutical Intermediate Kinase Inhibitor PARP Inhibitor

Optimal Application Scenarios for 4-Bromo-2-fluoropyridine Based on Validated Evidence


Accelerated SNAr-Based Diversification for Medicinal Chemistry Libraries

Leverage the >300-fold rate enhancement of the 2-fluoro substituent (inferred from 2-fluoropyridine kinetics) to perform rapid nucleophilic aromatic substitutions under mild conditions. This is particularly valuable for parallel synthesis of pyridine-based libraries, where shorter reaction times and lower temperatures increase throughput and preserve the integrity of sensitive functional groups [1].

Automated High-Throughput Experimentation (HTE) Workflows

Capitalize on the liquid physical state of 4-Bromo-2-fluoropyridine to seamlessly integrate this building block into liquid handling robotic platforms. The avoidance of solid weighing and dissolution steps reduces operational variability and enhances the reproducibility of cross-coupling screens, a key advantage over solid analogs like 2-Bromo-5-fluoropyridine [1].

CNS Drug Discovery Programs Targeting Balanced Lipophilicity

Employ 4-Bromo-2-fluoropyridine as a strategic starting fragment for the synthesis of CNS-penetrant candidates. Its computed LogP of 2.0 resides in the optimal range for blood-brain barrier permeability, potentially reducing attrition in later stages of lead optimization compared to more hydrophilic (e.g., 2-fluoropyridine) or more lipophilic (e.g., 4-bromo-2-chloropyridine) alternatives [1][2].

Patent-Compliant Synthesis of CDK9 and PARP-1 Inhibitors

For research groups and contract development and manufacturing organizations (CDMOs) engaged in the development of kinase inhibitors or PARP-1 antagonists, sourcing 4-Bromo-2-fluoropyridine is essential to adhere to established patent-protected synthetic routes. Substitution with a different halogenated pyridine would necessitate de novo route scouting and could jeopardize intellectual property position and regulatory filings [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.